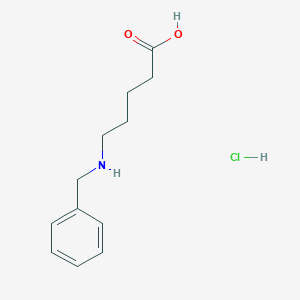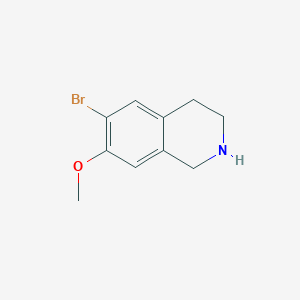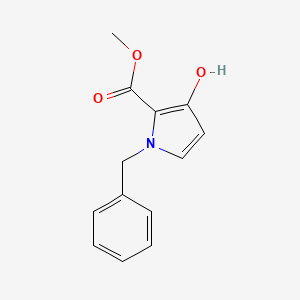
5-(Benzylamino)pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylamino)pentanoic acid hydrochloride, also known as BAPTA-Cl, is a compound of increasing importance in the fields of science and industry. It may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .
Synthesis Analysis
The synthesis of a similar compound, 5-Amino-4-oxopentanoic Acid Hydrochloride, was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis
The molecular formula of 5-(Benzylamino)pentanoic acid hydrochloride is C12H18ClNO2 . The average mass is 243.730 Da .Chemical Reactions Analysis
5-(Benzylamino)pentanoic acid hydrochloride may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .Applications De Recherche Scientifique
X-Ray Crystal Structure Analysis
The hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone has been analyzed through X-ray crystal structure analysis, revealing the orientation of methyl and benzylamino groups. This analysis is significant in understanding the molecular structure and properties of the compound (Jones et al., 1968).
Constituent Amino Acids in AM-Toxins
L-forms of amino acids, including derivatives of benzylamino pentanoic acids, have been identified as constituent amino acids in AM-toxins. The study provides insights into the synthesis and resolution of these amino acids, which are critical for understanding their role in biological toxins (Shimohigashi et al., 1976).
Biosynthetic Pathways
Research on the biosynthetic pathways of compounds like 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid, which are related to benzylamino pentanoic acids, has been conducted. These studies provide insights into the metabolic pathways and natural synthesis of these compounds (Hiraga et al., 1998).
Potential Inhibition of Polyamine Biosynthesis
Investigations into compounds like (+/-)-2,5-Diamino-2-)cyanomethyl)pentanoic acid, a derivative of benzylamino pentanoic acid, for their potential as inhibitors of polyamine biosynthesis have been conducted. Such studies are crucial for understanding the compound's role in inhibiting enzymatic processes (Abdel-monem & Mikhail, 1978).
Asymmetric Synthesis
Research on the asymmetric synthesis of all-carbon benzylic quaternary stereocenters, which involves the use of derivatives of benzylamino pentanoic acids, has been carried out. This research is significant for the development of synthetic methods in chemistry (Fillion & Wilsily, 2006).
Analog of Succinyl Phosphate
Studies on the synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid, which are analogs of Succinyl Phosphate and derivatives of benzylamino pentanoic acids, have been conducted. These studies are essential for understanding the compound's potential as enzyme inhibitors (Weyna et al., 2007).
Orientations Futures
A study shows that the benzyl-containing selanyl system is a better free radical scavenger than the phenyl-containing selanyl system, highlighting its potential as a potent free radical scavenger . This suggests that 5-(Benzylamino)pentanoic acid hydrochloride and similar compounds could have potential applications in areas where free radical scavenging is beneficial.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with one-electron oxidants, particularly the radiolytically generated hydroxyl radical .
Mode of Action
It’s worth noting that similar compounds, such as 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid, have been investigated for their reactivity towards one-electron oxidants . The reactions of these compounds with hydroxyl radicals led to the formation of transient absorptions .
Propriétés
IUPAC Name |
5-(benzylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVDAAVDABCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)



![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)


